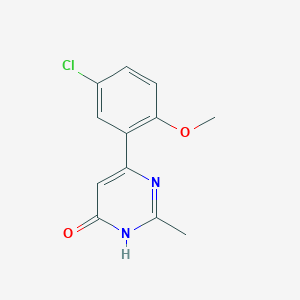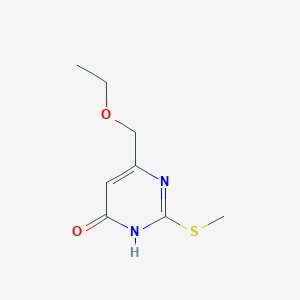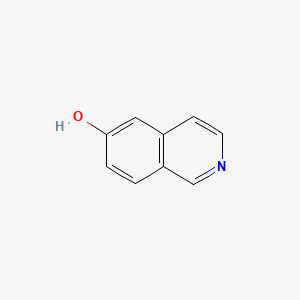
6-(5-Cloro-2-metoxifenil)-2-metilpirimidin-4-ol
Descripción general
Descripción
The compound “6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol” would likely involve a pyrimidine ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a chlorine atom and a methoxy group attached, and the pyrimidine ring would have a hydroxyl group and a methyl group attached .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol” would depend on its specific structure. Pyrimidine derivatives generally have good solubility in organic solvents .Aplicaciones Científicas De Investigación
Síntesis de derivados de benzimidazol N-sustituidos
Este compuesto se ha utilizado en la síntesis de derivados de benzimidazol N-sustituidos . La transformación es promovida por lipasa barata y fácilmente disponible en metanol a 45 °C durante 35 min . Una amplia gama de compuestos β-amino sulfona, β-amino nitrilo y β-amino carbonilo se sintetizaron de manera eficiente y selectiva en altos rendimientos (76-97%) .
Sistema de biocatálisis microfluídica
Se aplicó un sistema de biocatálisis microfluídica a la síntesis de derivados de benzimidazol N-sustituidos . Este enfoque es una estrategia de síntesis rápida prometedora para futuras investigaciones para desarrollar fármacos activos novedosos y altamente potentes .
Investigación y desarrollo de fármacos
Se ha demostrado que los compuestos de benzimidazol con varios sustituyentes poseen una amplia gama de actividades biológicas . Han sido estudiados ampliamente por sus posibles aplicaciones terapéuticas.
Actividad antiinflamatoria
Se ha encontrado que los compuestos de benzimidazol exhiben actividad antiinflamatoria . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antiinflamatorios .
Actividad anticancerígena
Estos compuestos también han mostrado actividad anticancerígena . Esto sugiere que podrían usarse en el desarrollo de nuevas terapias contra el cáncer .
Actividad antihipertensiva
Se ha encontrado que los compuestos de benzimidazol tienen actividad antihipertensiva . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antihipertensivos .
Actividad antidiabética
Estos compuestos también han mostrado actividad antidiabética . Esto sugiere que podrían usarse en el desarrollo de nuevas terapias antidiabéticas .
Actividad anti-VIH
Se ha encontrado que los compuestos de benzimidazol tienen actividad anti-VIH . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos anti-VIH .
Mecanismo De Acción
Target of Action
The primary target of 6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol is the enzyme myeloperoxidase (MPO) . MPO is a heme peroxidase that catalyzes the production of hypochlorous acid . It plays a crucial role in various autoimmune and inflammatory disorders, including vasculitis, cardiovascular diseases, and Parkinson’s disease .
Mode of Action
6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol interacts with MPO in a time-dependent manner through a covalent, irreversible mechanism . This interaction is dependent upon MPO catalysis, consistent with mechanism-based inactivation . The compound exhibits high selectivity for MPO over other enzymes such as thyroid peroxidase and cytochrome P450 isoforms .
Biochemical Pathways
The inhibition of MPO by 6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol affects the biochemical pathways associated with the production of hypochlorous acid . This can lead to a decrease in the inflammatory response and oxidative stress associated with the aforementioned diseases .
Pharmacokinetics
The pharmacokinetics of 6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol involves its absorption, distribution, metabolism, and excretion (ADME). The compound demonstrates robust inhibition of plasma MPO activity upon oral administration . It has been advanced to first-in-human pharmacokinetic and safety studies based on its pharmacological and pharmacokinetic profile .
Result of Action
The result of the action of 6-(5-Chloro-2-methoxyphenyl)-2-methylpyrimidin-4-ol is the inhibition of MPO activity, leading to a decrease in the production of hypochlorous acid . This can result in a reduction of inflammation and oxidative stress, potentially alleviating the symptoms of diseases associated with MPO activity .
Propiedades
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-14-10(6-12(16)15-7)9-5-8(13)3-4-11(9)17-2/h3-6H,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKHHVWOCARFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=C(C=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)
![trans-2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493608.png)

![1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493610.png)
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol](/img/structure/B1493613.png)
![1-({[2-(1H-pyrrol-1-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493614.png)
![trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493618.png)





![4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol](/img/structure/B1493627.png)